Einecs 279-986-1

Description

Contextualizing Glycerides within Oleochemistry Research

Oleochemistry is the study of vegetable oils and animal fats and the chemicals derived from them. technoilogy.it This field represents a shift towards sustainable chemistry, utilizing renewable feedstocks instead of petrochemicals. technoilogy.it The fundamental process in oleochemical production is the splitting of triglycerides (the main form of glycerides in oils) into fatty acids and glycerol (B35011) through hydrolysis. goldenagri.com.sg These basic components are then converted into a wide array of derivatives, including fatty alcohols, fatty acid methyl esters, and various glyceride-based products. goldenagri.com.sgfosfa.org

Glycerides, both in their natural triglyceride form and as modified mono- and diglycerides, are central to oleochemical research. mdpi.com Scientists investigate the structure and properties of these molecules to tailor them for specific industrial uses. researchgate.netroyalsocietypublishing.org Research focuses on understanding how the chain length and degree of saturation of the fatty acid components influence the physical properties, such as melting point and viscosity, and the chemical reactivity of the glyceride. mdpi.comgoogle.com

Significance of Coconut and Soybean Oil Derivatives in Contemporary Chemical and Materials Science

Derivatives from coconut and soybean oils are of particular importance due to the unique fatty acid profiles of these source oils. Coconut oil is rich in medium-chain fatty acids (MCFAs), such as lauric acid, while soybean oil is a major source of polyunsaturated fatty acids like linoleic acid. fosfa.orgacs.orgoilcocos.com This chemical diversity allows for the creation of a wide range of materials with distinct properties.

Applications in Materials Science:

Polymers and Coatings: Soybean oil, with its high degree of unsaturation, is a valuable precursor for creating polymers and resins. acs.org The double bonds in its fatty acid chains can be chemically modified, for instance, through epoxidation or reaction with maleic anhydride, to create reactive monomers. acs.orgontosight.airesearchgate.net These bio-based monomers are used in the production of low-VOC alkyd coatings, adhesives, and composites, offering a more sustainable alternative to petroleum-based products. acs.orgacs.org

Surfactants and Emulsifiers: Derivatives of both coconut and soybean oil are used to manufacture surfactants. goldenagri.com.sgwikipedia.org The glyceride structure, with its combination of polar (glycerol) and non-polar (fatty acid) regions, makes it effective at reducing surface tension. goldenagri.com.sg These oleochemical surfactants are key ingredients in detergents, personal care products, and food emulsifiers. technoilogy.itgoldenagri.com.sgontosight.ai

Lubricants: The properties of soybean oil make it suitable for producing various bio-based lubricants, hydraulic fluids, and greases. acs.org

The use of these derivatives aligns with the principles of green chemistry by utilizing renewable resources and creating biodegradable products, which helps reduce the environmental impact of manufacturing. acs.org

Table 1: Fatty Acid Composition of Source Oils This interactive table provides a typical fatty acid profile for coconut and soybean oils. Click on the headers to explore the data.

| Fatty Acid | Coconut Oil (%) | Soybean Oil (%) |

| Lauric Acid | 45-52 | < 0.5 |

| Myristic Acid | 16-21 | < 0.5 |

| Palmitic Acid | 7-10 | 9-13 |

| Stearic Acid | 2-4 | 3-5 |

| Oleic Acid | 5-8 | 20-30 |

| Linoleic Acid | 1-3 | 50-60 |

| Linolenic Acid | < 0.5 | 5-10 |

Historical Development and Current Research Trajectories of Glycerides, Mixed Coco Alkyl and Soya Alkyl

The field of oleochemistry has a long history, with its beginnings traced back to the early 19th century with the work of chemists like Michel Eugène Chevreul, who first described fatty acids. aomg.org.myicheme.org The industrial-scale production of oleochemicals began with applications like soap and candle making. icheme.orgoleon.com The 20th century saw significant advancements, including the development of high-pressure fat splitting and the EMERSOL® process for separating fatty acids. emeryoleo.comemeryoleo.com The establishment of major oleochemical manufacturing hubs, particularly in Southeast Asia, began in the late 1970s and early 1980s. aomg.org.myicheme.org

The development of mixed glycerides, such as those combining fatty acids from coconut and soy, is a more recent evolution. It reflects a sophisticated approach to creating functional ingredients by blending the distinct properties of different feedstocks. For instance, combining the saturated, stable fatty acids from coconut oil with the reactive, unsaturated fatty acids from soybean oil can yield a glyceride with a balanced profile for specific applications.

Current Research Trajectories:

Sustainable and Efficient Processing: A primary focus is on developing more energy-efficient and environmentally friendly methods for processing oils and synthesizing glyceride derivatives.

Novel Bio-Based Materials: Researchers are continuously exploring new ways to modify mixed glycerides to create innovative materials. This includes synthesizing new types of bioplastics, adhesives, and specialty coatings with enhanced performance characteristics like flexibility and hydrophobicity. researchgate.netacs.org

Advanced Characterization: Modern analytical techniques and molecular dynamics simulations are being used to gain a deeper understanding of the microstructure and behavior of complex mixed glyceride systems. researchgate.net This knowledge is crucial for predicting how these materials will perform and for designing new molecules with desired functionalities.

Expanding Applications: Research is underway to utilize the unique properties of these glycerides in advanced applications, such as in medical polymers and drug delivery systems, leveraging their biocompatibility and specific chemical properties. oilcocos.com

The trajectory of research on mixed alkyl glycerides from coconut and soybean oil is pointed towards greater sustainability, higher performance, and the expansion into new technological and scientific domains.

Table 2: Timeline of Key Developments in Oleochemistry This interactive table highlights significant milestones in the history of oleochemistry. Click on the headers to sort the information.

| Year/Period | Development | Significance |

| 1813 | Michel Eugène Chevreul describes fatty acids. icheme.org | Foundational discovery for understanding fats and oils. icheme.org |

| 1825 | Chevreul & Gay-Lussac patent the use of fatty acids for candles. aomg.org.myicheme.org | Marks the beginning of the industrial oleochemical era. aomg.org.myicheme.org |

| 1898 | The Twitchell Process for splitting fats is patented. emeryoleo.com | Provided a commercially viable method for hydrolysis. emeryoleo.com |

| 1938 | The EMERSOL® Solvent Separation process is patented. emeryoleo.comemeryoleo.com | Enabled the commercial production of high-purity fatty acids. emeryoleo.com |

| 1960s | Accelerated cultivation of oil palm begins. aomg.org.my | Increased the availability of a key oleochemical feedstock. aomg.org.my |

| 1980s | First major oleochemical plants established in ASEAN region. aomg.org.myicheme.org | Shifted the center of oleochemical manufacturing to Southeast Asia. aomg.org.my |

| 2000s-Present | Increased focus on bio-based polymers and green chemistry. acs.orgresearchgate.net | Driving innovation in sustainable materials from vegetable oils. acs.org |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

82509-57-7 |

|---|---|

Molecular Formula |

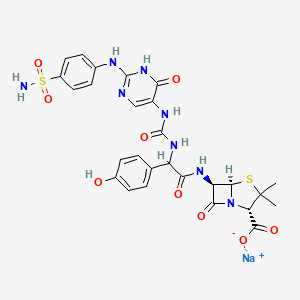

C27H27N8NaO9S2 |

Molecular Weight |

694.7 g/mol |

IUPAC Name |

sodium;(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoylamino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C27H28N8O9S2.Na/c1-27(2)19(24(40)41)35-22(39)18(23(35)45-27)32-21(38)17(12-3-7-14(36)8-4-12)33-26(42)31-16-11-29-25(34-20(16)37)30-13-5-9-15(10-6-13)46(28,43)44;/h3-11,17-19,23,36H,1-2H3,(H,32,38)(H,40,41)(H2,28,43,44)(H2,31,33,42)(H2,29,30,34,37);/q;+1/p-1/t17?,18-,19+,23-;/m1./s1 |

InChI Key |

JQBQMXGUOXXRML-DYRBKQTRSA-M |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)NC4=CN=C(NC4=O)NC5=CC=C(C=C5)S(=O)(=O)N)C(=O)[O-])C.[Na+] |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)NC4=CN=C(NC4=O)NC5=CC=C(C=C5)S(=O)(=O)N)C(=O)[O-])C.[Na+] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)NC4=CN=C(NC4=O)NC5=CC=C(C=C5)S(=O)(=O)N)C(=O)[O-])C.[Na+] |

Other CAS No. |

82509-57-7 |

Synonyms |

2-(3-(2-(4-aminosulfonyl)anilino-4-hydroxy-5-pyrimidinyl)ureido)-2-((4-hydroxyphenyl)acetamido)penicillanic acid VX-VC 43 VX-VC-43 |

Origin of Product |

United States |

Synthetic Pathways and Advanced Manufacturing Methodologies of Glycerides, Mixed Coco Alkyl and Soya Alkyl

Chemical Synthesis Approaches

The chemical synthesis of mixed glycerides, including those from coco and soya alkyl sources, primarily relies on two main reaction pathways: glycerolysis and direct esterification. These methods can be modulated through catalysis to influence the yield and composition of the final glyceride mixture.

Glycerolysis Reactions for Mono- and Diglyceride Production

Glycerolysis is a transesterification reaction where triglycerides are reacted with glycerol (B35011) to yield a mixture of mono- and diglycerides. jst.go.jp This process effectively breaks down larger triglyceride molecules. bio-conferences.org The reaction involves heating a mixture of fats or oils (the source of the alkyl chains) with glycerol, typically at high temperatures ranging from 220-250 °C.

The equilibrium nature of the reaction often results in a product mixture containing monoglycerides (B3428702), diglycerides, unreacted triglycerides, and free glycerol. biodieselmagazine.com The composition of the final product is influenced by several factors, including the molar ratio of glycerol to triglycerides, reaction temperature, and pressure. biodieselmagazine.com For instance, increasing the glycerol to oil ratio can favor the formation of monoglycerides.

Table 1: Primary Reactions in Glycerolysis

| Reaction Number | Reactants | Products | Description |

|---|---|---|---|

| R1 | Free Fatty Acid (FFA) + Glycerin | Monoglyceride + Water | Initial primary reaction, reducing FFA content. biodieselmagazine.com |

| R2 | Triglyceride + Glycerin | Monoglyceride + Diglyceride | Secondary reaction forming partial glycerides. biodieselmagazine.com |

Direct Esterification of Fatty Acids with Glycerol

Direct esterification involves the reaction of free fatty acids with glycerol to form glycerides and water. jst.go.jprsc.org This method allows for more precise control over the final product's fatty acid composition, as specific fatty acids (e.g., those derived from coconut and soya oils) can be used as starting materials. scirp.org The reaction is typically carried out at elevated temperatures (e.g., 180°C upwards) and often under reduced pressure to facilitate the removal of water, which drives the reaction towards the formation of esters. rsc.orgroyalsocietypublishing.org

However, the immiscibility of glycerol with higher fatty acids can pose a challenge, leading to a predominance of diglycerides even with a large excess of glycerol. rsc.org To overcome this, solvents in which both reactants are soluble can be employed to significantly increase the yield of monoglycerides. rsc.org The process parameters, such as temperature, molar ratio of reactants, and agitation speed, are optimized to maximize the conversion to the desired glycerides. scirp.org For example, one study found the optimal temperature for the esterification of waste fatty acids to be 195°C, achieving up to 99% conversion. scirp.org

Role of Chemical Catalysis in Glyceride Synthesis

Catalysts are crucial in both glycerolysis and direct esterification to accelerate the reaction rates and improve yields under more moderate conditions.

Base Catalysts : Homogeneous alkali catalysts like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are commonly used in industrial glycerolysis. bio-conferences.org They are effective but can lead to side reactions and require neutralization and removal steps, which can complicate purification. researchgate.net

Acid Catalysts : Aromatic sulphonic acids, such as naphthalene-β-sulphonic acid and camphor-β-sulphonic acid, can catalyze the direct esterification of fatty acids with glycerol at lower temperatures (140-160°C). rsc.org However, they can sometimes cause darkening of the product. rsc.orgnih.gov

Heterogeneous Catalysts : To circumvent the problems associated with homogeneous catalysts, solid heterogeneous catalysts have been developed. These are easily separated from the reaction mixture, can often be regenerated and reused, and can reduce waste. researchgate.net Examples include:

Metal Oxides : Magnesium oxide (MgO) has been shown to be an effective catalyst for glycerolysis at lower temperatures (65-85°C), achieving high conversion rates. bio-conferences.org Calcium oxide (CaO) is also a highly effective catalyst in transesterification reactions. frontiersin.org

Zeolites and Resins : Solid acid catalysts like cationic resins and zeolitic materials are efficient for the esterification of glycerol with fatty acids, with some mesoporous catalysts showing high yields of monoglycerides. scirp.org Amberlyst-15, a heterogeneous reusable catalyst, has also been used for solvent-free esterification. nih.gov

Table 2: Comparison of Catalysts in Glyceride Synthesis

| Catalyst Type | Examples | Process | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous Base | NaOH, KOH | Glycerolysis | Fast reaction rates. researchgate.net | Saponification, high temperature, difficult to remove. researchgate.net |

| Homogeneous Acid | Sulphonic acids | Esterification | Lowers reaction temperature. rsc.org | Product darkening, corrosive. rsc.orgnih.gov |

Biocatalytic and Enzymatic Synthesis Routes

Enzymatic methods offer a green alternative to chemical synthesis, providing high specificity and milder reaction conditions, which helps to preserve the quality of the final product. Lipases are the primary enzymes used for this purpose. scielo.br

Lipase-Catalyzed Esterification for Specific Glyceride Formation

Lipases (EC 3.1.1.3) can catalyze the esterification of fatty acids and glycerol to produce specific glycerides. scielo.br In environments with low water content, the natural hydrolytic function of lipases is reversed, favoring synthesis. scielo.br This method is particularly valuable for producing high-purity mono- or diglycerides and for incorporating specific fatty acids into the glycerol backbone.

The specificity of lipases is a key advantage. For example, 1,3-specific lipases, such as those from Rhizomucor miehei (Lipozyme RM IM) and Candida antarctica (Novozym 435), preferentially catalyze esterification at the sn-1 and sn-3 positions of the glycerol molecule. frontiersin.orgumich.edu This allows for the synthesis of structured lipids with a defined molecular architecture. The reaction conditions, including temperature, substrate molar ratio, and enzyme concentration, are carefully controlled to optimize the yield of the desired glyceride. frontiersin.orgmdpi.com

Enzymatic Interesterification for Tailored Structured Lipids

Enzymatic interesterification is a process that rearranges the fatty acids on the glycerol backbone of triglycerides. nih.gov This reaction can occur between two different triglycerides or between a triglyceride and a free fatty acid (acidolysis). nih.gov It is a powerful tool for producing tailored structured lipids, such as those containing both coco- and soya-derived fatty acids on the same glycerol molecule. tandfonline.com

This method is preferred over chemical interesterification because it is more selective and operates under milder conditions, preventing the formation of undesirable by-products. nih.govocl-journal.org Lipases, particularly 1,3-specific ones like Lipozyme TL IM from Thermomyces lanuginose, are commonly used. tandfonline.com The process can significantly alter the triacylglycerol composition, leading to fats with modified physical properties, such as melting profiles and solid fat content. tandfonline.com For example, interesterifying a blend of oils can decrease the levels of trisaturated and triunsaturated triglycerides while increasing the proportion of mixed-acid triglycerides. tandfonline.com This technique has been used to enrich oils like coconut and palm oil with polyunsaturated fatty acids.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Glycerides, mixed coco alkyl and soya alkyl |

| Glycerol |

| Monoglycerides |

| Diglycerides |

| Triglycerides |

| Free Fatty Acids |

| Sodium hydroxide |

| Potassium hydroxide |

| Magnesium oxide |

| Calcium oxide |

| Naphthalene-β-sulphonic acid |

| Camphor-β-sulphonic acid |

Optimization of Enzymatic Reaction Parameters for Yield and Specificity

The enzymatic synthesis of glycerides offers a milder and more selective alternative to traditional chemical methods. Lipases are commonly employed enzymes that catalyze the esterification of glycerol with fatty acids. The efficiency and selectivity of this process are highly dependent on several reaction parameters.

Key parameters that are optimized to maximize the yield and specificity of the desired glycerides include temperature, enzyme loading, substrate molar ratio, and reaction time. For instance, in the enzymatic esterification for the synthesis of medium- and long-chain triglycerides (MLCT), optimal conditions have been identified as a reaction temperature of 90°C, an enzyme load of 4.80 wt%, a substrate molar ratio of 3:1 (fatty acids to glycerol), and a reaction time of 12.37 hours. Under these conditions, a triglyceride yield of 93.54% was achieved. google.com

The choice of solvent also plays a crucial role. While solvent-free systems are often preferred for being more environmentally friendly, the use of certain solvents like tert-butanol (B103910) can create a more homogenous reaction system, leading to higher yields of monoglycerides, with reported yields of up to 70-80%. ocl-journal.org

Table 1: Optimization of Enzymatic Synthesis of Medium- and Long-Chain Triglycerides (MLCT)

| Parameter | Optimal Value | Resulting Triglyceride Yield |

|---|---|---|

| Reaction Temperature | 90 °C | 93.54% |

| Enzyme Load | 4.80 wt% | |

| Substrate Molar Ratio (Fatty Acids:Glycerol) | 3:1 | |

| Reaction Time | 12.37 h |

Data derived from studies on the optimization of enzymatic esterification for MLCT synthesis. google.com

Sourcing and Pre-processing of Coconut and Soybean Oil Feedstocks for Glyceride Synthesis

The quality and composition of the final glyceride product are directly influenced by the sourcing and pre-processing of the raw materials, namely coconut and soybean oils.

Coconut Oil: Coconut oil is sourced from the kernel (copra) of the coconut (Cocos nucifera). researchgate.net The extraction process can significantly impact the oil's properties. For instance, virgin coconut oil is extracted from fresh coconut meat without the use of high temperatures or chemicals, resulting in a low free fatty acid (FFA) content of around 0.13%. chemradar.com Conventional methods involve drying the coconut meat to create copra, from which the oil is then expelled, often followed by refining, bleaching, and deodorizing (RBD). chemradar.com For efficient transesterification, it is crucial to regulate the moisture and FFA content of the oil. nih.gov Pre-treatment often involves heating the oil to remove moisture and ensuring the FFA content is low, typically less than 1%. nih.gov

Soybean Oil: Soybean oil is extracted from the seeds of the soybean plant (Glycine max). europa.eu The process typically involves cleaning, dehulling, and flaking the soybeans, followed by solvent extraction using hexane (B92381) to obtain the crude oil. europa.eu This crude oil then undergoes a series of refining steps including degumming, neutralizing, bleaching, and deodorizing to produce refined soybean oil. europa.eu The initial processing steps are critical to remove impurities that could interfere with subsequent glyceride synthesis. mdpi.com

Table 2: Typical Fatty Acid Composition of Feedstock Oils

| Fatty Acid | Coconut Oil (%) | Soybean Oil (%) |

|---|---|---|

| Lauric Acid (C12:0) | 45-55 | - |

| Myristic Acid (C14:0) | 16-21 | <0.5 |

| Palmitic Acid (C16:0) | 7.5-10 | 7-14 |

| Stearic Acid (C18:0) | 2-4 | 1-3 |

| Oleic Acid (C18:1) | 5-8 | 19-30 |

| Linoleic Acid (C18:2) | 1-3 | 44-62 |

| Linolenic Acid (C18:3) | <0.5 | 4-11 |

Data represents typical ranges and can vary based on a variety of factors.

Novel Synthetic Strategies for Functionalized Glyceride Structures

Research is continuously exploring novel strategies to synthesize glycerides with specific functionalities. These advanced methods aim to control the placement of fatty acids on the glycerol backbone to create structured lipids with enhanced properties.

One approach involves a two-step enzymatic process. For example, 1,3-dicaprin can be synthesized first through the regioselective esterification of glycerol and capric acid. In a second step, the sn-2 position of the 1,3-dicaprin is esterified with another fatty acid, such as palmitic acid, to produce a specific MLM-type (Medium-Long-Medium) triglyceride. researchgate.net

Another innovative strategy is the functionalization of the double bonds present in unsaturated fatty acids, such as those abundant in soybean oil. These double bonds can be converted into other functional groups like hydroxyl or epoxy groups. These new functionalities can then serve as sites for further chemical modifications, allowing for the creation of a wide array of functionalized glycerides. For instance, epoxidized soybean oil can be used as a precursor to produce various biolubricant basestocks through ring-opening reactions with alcohols.

Furthermore, sequential glycerolysis and amidation of triglycerides from sources like coconut oil have been used to produce amine-based polyols, which are valuable precursors in the synthesis of polyurethane foams. researchgate.net These novel pathways open up new possibilities for creating high-value functionalized glycerides from renewable resources.

Structural Elucidation and Advanced Analytical Characterization of Glycerides, Mixed Coco Alkyl and Soya Alkyl

Spectroscopic Techniques for Molecular Architecture Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of the complex glyceride species present in the mixed coco and soya alkyl glycerides. These techniques provide detailed information about the functional groups, the arrangement of atoms, and the specific types of fatty acids esterified to the glycerol (B35011) backbone.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

The most prominent peak in the FTIR spectrum of glycerides appears in the region of 1740-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester linkages between the fatty acids and the glycerol backbone. scispace.comchesci.com The intensity and exact position of this band can provide insights into the triglyceride structure. Another significant region is between 2800 and 3050 cm⁻¹, corresponding to the C-H stretching vibrations of the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups in the fatty acid chains. scispace.com

The presence of unsaturation, primarily from the soya alkyl component, can be observed by a peak around 3004-3010 cm⁻¹, which is attributed to the =C-H stretching of cis-double bonds found in oleic and linoleic acids. rjptonline.org The region between 900 and 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex series of bands related to C-O-C stretching and CH₂/CH₃ bending vibrations, which are unique to the specific mixture of glycerides. scispace.comchesci.com

Interactive Table: Characteristic FTIR Absorption Bands for Mixed Coco and Soya Alkyl Glycerides

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Structural Feature | Source |

| ~3008 | =C-H stretching | Unsaturated fatty acid chains (from soya) | rjptonline.org |

| 2924 | Asymmetric C-H stretching | Methylene (-CH₂) groups | scispace.com |

| 2854 | Symmetric C-H stretching | Methylene (-CH₂) groups | scispace.com |

| 1746 | C=O stretching | Ester carbonyl of triglycerides | chesci.com |

| 1465 | C-H bending | Methylene (-CH₂) groups | researchgate.net |

| 1160 | C-O stretching | Ester linkage | researchgate.net |

| ~722 | C-H rocking | Methylene (-CH₂) groups | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glyceride Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, offers detailed structural information about the glyceride mixture, including the fatty acid composition, the degree of unsaturation, and the positional distribution of fatty acids on the glycerol backbone (sn-1, sn-2, and sn-3 positions). nih.govsci-hub.se

In ¹H NMR spectroscopy, distinct signals correspond to different protons within the glyceride molecules. mdpi.com For instance, the protons on the glycerol backbone appear in the range of 4.1-5.3 ppm. The olefinic protons of unsaturated fatty acids (from the soya component) resonate around 5.3-5.4 ppm. The α-methylene protons adjacent to the carbonyl group are typically found at approximately 2.3 ppm, while the bulk of the methylene protons in the fatty acid chains create a large signal around 1.3 ppm. The terminal methyl protons appear at approximately 0.9 ppm. mdpi.com

¹³C NMR spectroscopy provides even greater resolution, allowing for the differentiation of fatty acids based on chain length and unsaturation. nih.gov The carbonyl carbons of the ester groups resonate in the region of 172-174 ppm. mdpi.com Notably, the chemical shift of the carbonyl carbon can distinguish between fatty acids at the sn-1,3 positions (~173.2 ppm) and the sn-2 position (~172.8 ppm). sci-hub.se The olefinic carbons of unsaturated fatty acids are found between 127 and 132 ppm. The carbons of the glycerol backbone appear at distinct chemical shifts, with the central carbon (sn-2) resonating at a different frequency than the terminal carbons (sn-1,3).

Interactive Table: Representative ¹³C NMR Chemical Shifts (ppm) for Mixed Glycerides

| Carbon Atom | Saturated Acyl Chain (e.g., Lauric) | Unsaturated Acyl Chain (e.g., Oleic) | Source |

| Glycerol C-1, C-3 | ~62.1 | ~62.1 | |

| Glycerol C-2 | ~68.9 | ~68.9 | |

| Carbonyl C=O (sn-1,3) | ~173.2 | ~173.3 | sci-hub.se |

| Carbonyl C=O (sn-2) | ~172.8 | ~172.8 | sci-hub.se |

| Olefinic CH=CH | N/A | ~129.7 - 130.2 | mdpi.com |

| Methylene (-CH₂-)n | ~29.0 - 29.7 | ~29.1 - 29.8 | mdpi.com |

| Terminal Methyl -CH₃ | ~14.1 | ~14.1 | mdpi.com |

Mass Spectrometry (MS) for Complex Glyceride Species Identification

Mass Spectrometry (MS), often coupled with a chromatographic separation technique, is a powerful tool for identifying the individual triglyceride species within the complex mixture of "Glycerides, mixed coco alkyl and soya alkyl". Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used. lipidmaps.orgaocs.org

In ESI-MS, triglycerides typically form adducts with ions like ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺), allowing for the determination of their molecular weights. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment these molecular ions. A characteristic fragmentation pathway for triglyceride adducts is the neutral loss of a fatty acid chain (as a carboxylic acid) plus the adduct ion, resulting in a diacylglycerol-like fragment ion. nih.gov By analyzing the masses of these fragment ions, the specific fatty acids that make up each triglyceride can be identified. For example, a triglyceride containing lauric, oleic, and linoleic acids would show neutral losses corresponding to each of these fatty acids.

This technique is particularly useful for identifying the numerous combinations of fatty acids possible in a mixed glyceride product derived from coconut oil (rich in C12:0, C14:0) and soybean oil (rich in C18:2, C18:1). scielo.brresearchgate.net

Interactive Table: Expected MS/MS Fragments for a Hypothetical Mixed Triglyceride (Lauric/Oleic/Linoleic)

| Precursor Ion (example) | Fatty Acid Lost | Fragment Ion (Diacylglycerol-like) | Source |

| [M+NH₄]⁺ | Lauric Acid (C12:0) | [M+NH₄ - C₁₂H₂₄O₂]⁺ | nih.gov |

| [M+NH₄]⁺ | Oleic Acid (C18:1) | [M+NH₄ - C₁₈H₃₄O₂]⁺ | nih.gov |

| [M+NH₄]⁺ | Linoleic Acid (C18:2) | [M+NH₄ - C₁₈H₃₂O₂]⁺ | nih.gov |

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for separating the complex components of the mixed glycerides and for performing quantitative analysis of the fatty acid composition and glyceride classes.

Gas Chromatography (GC) for Fatty Acid Compositional Analysis

Gas Chromatography (GC), specifically GC with Flame Ionization Detection (GC-FID), is the standard method for determining the fatty acid composition of fats and oils. scielo.br For glycerides, this analysis requires a derivatization step to convert the non-volatile triglycerides into volatile Fatty Acid Methyl Esters (FAMEs). hpst.cz This is typically achieved through transesterification with methanol (B129727) in the presence of a catalyst. scielo.br

The resulting FAMEs are then separated on a polar capillary column (e.g., cyanopropyl or polyethylene (B3416737) glycol phases) based on their boiling points and polarity. scielo.br Shorter chain and more unsaturated fatty acids elute earlier than longer chain and more saturated ones. By comparing the retention times of the peaks in the sample chromatogram to those of a known FAME standard mixture, the individual fatty acids can be identified. The area of each peak is proportional to the concentration of that fatty acid, allowing for quantitative compositional analysis. scielo.br

Given that the product is a mix of coco and soya alkyl glycerides, the GC-FAME profile would show a combination of the characteristic fatty acids from both sources: predominantly lauric (C12:0) and myristic (C14:0) acids from coconut oil, and linoleic (C18:2) and oleic (C18:1) acids from soybean oil. scielo.brgcformd.org

Interactive Table: Typical Fatty Acid Composition (%) of Mixed Coco and Soya Alkyl Glycerides

| Fatty Acid | Shorthand | Typical % in Coconut Oil | Typical % in Soybean Oil | Expected Range in Mixed Product | Source |

| Lauric Acid | C12:0 | 45 - 52 | < 0.5 | Variable, depends on ratio | scielo.brnih.gov |

| Myristic Acid | C14:0 | 16 - 21 | < 0.5 | Variable, depends on ratio | scielo.br |

| Palmitic Acid | C16:0 | 7.5 - 10 | 8 - 13.5 | 7.5 - 13.5 | scielo.brgcformd.org |

| Stearic Acid | C18:0 | 2 - 4 | 2.5 - 5 | 2 - 5 | scielo.br |

| Oleic Acid | C18:1 | 5 - 8 | 17 - 30 | 5 - 30 | scielo.br |

| Linoleic Acid | C18:2 | 1 - 2.5 | 50 - 57 | 1 - 57 | scielo.brgcformd.org |

| Linolenic Acid | C18:3 | < 0.2 | 5 - 11 | < 11 | scielo.br |

High-Performance Liquid Chromatography (HPLC) for Glyceride Class Separation

High-Performance Liquid Chromatography (HPLC) is used to separate the glyceride mixture into its different classes: triglycerides (TAGs), diglycerides (DAGs), and monoglycerides (B3428702) (MAGs), as well as to separate the triglycerides themselves. au.dk Reversed-phase HPLC (RP-HPLC) is the most common mode for this analysis. nih.gov

In RP-HPLC, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase, often a gradient of solvents like acetone (B3395972) and acetonitrile. au.dkresearchgate.net Separation of triglycerides is primarily based on their Equivalent Carbon Number (ECN), where ECN = CN - 2DB (CN is the total number of carbon atoms in the fatty acid chains and DB is the total number of double bonds). nih.gov Triglycerides with a lower ECN elute before those with a higher ECN. This allows for the separation of TAGs based on both their chain length and degree of unsaturation.

X-ray Diffraction (XRD) for Crystalline and Polymorphic Structure Investigation

X-ray diffraction (XRD) is a critical technique for investigating the crystalline nature and polymorphism of "Glycerides, mixed coco alkyl and soya alkyl". dairy-journal.org Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a key characteristic of glycerides and significantly influences their physical properties. researchgate.net The primary polymorphic forms observed in triglycerides are α, β′, and β, listed in order of increasing stability. whiterose.ac.ukredalyc.org

XRD patterns provide information on both long and short spacings. Long spacings relate to the lamellar stacking of the glyceride molecules, while short spacings are indicative of the packing of the fatty acid chains within the crystal lattice. The specific d-spacings obtained from XRD analysis allow for the identification of the polymorphic form present.

Table 1: Typical X-ray Diffraction Spacings for Triglyceride Polymorphs

| Polymorph | Subcell Packing | Short Spacing (Å) |

|---|---|---|

| α | Hexagonal | ~4.15 |

| β' | Orthorhombic | ~3.8 and ~4.2 |

| β | Triclinic | ~4.6 |

This table presents generalized data for triglyceride polymorphs, applicable to the analysis of "Glycerides, mixed coco alkyl and soya alkyl".

Research on complex glyceride mixtures demonstrates that the crystallization process can be intricate, often involving transitions from less stable to more stable polymorphs over time. whiterose.ac.uk For a mixture like "Glycerides, mixed coco alkyl and soya alkyl," with its varied fatty acid composition from coco and soya sources, the XRD patterns can reveal the coexistence of multiple polymorphic forms. researchgate.net The presence of different fatty acids can influence the stability and transitions of these polymorphs. For instance, the presence of unsaturated fatty acids from soya oil can affect the packing symmetry of the triglyceride molecules. redalyc.org

Microscopic Approaches for Supramolecular Organization (e.g., Polarized Light Microscopy for Oleogel Microstructure)

Polarized light microscopy (PLM) is a valuable tool for visualizing the supramolecular organization and microstructure of "Glycerides, mixed coco alkyl and soya alkyl," particularly when it is used to structure liquid oils into oleogels. mdpi.commdpi.com The crystalline network formed by the glycerides is responsible for entrapping the liquid oil, and its morphology directly impacts the texture and stability of the final product.

PLM images can reveal the size, shape, and distribution of the glyceride crystals. nih.gov In oleogels formed from mixed glycerides, a variety of crystal habits can be observed, such as needle-like, spherulitic, or dendritic structures. mdpi.comrsc.org The cooling rate during crystallization can significantly affect the crystal size and network structure; faster cooling rates generally lead to smaller crystals. mdpi.com

Table 2: Influence of Cooling Rate on Oleogel Crystal Characteristics

| Cooling Rate | Crystal Size | Crystal Number | Network Structure |

|---|---|---|---|

| Slow | Large | Low | Coarse, open network |

| Fast | Small | High | Fine, dense network |

This table illustrates general trends observed in the crystallization of glyceride-based oleogels.

The diverse fatty acid profile of "Glycerides, mixed coco alkyl and soya alkyl" would likely result in a complex crystalline network. The shorter-chain saturated fatty acids from coconut oil and the longer-chain unsaturated fatty acids from soya oil will crystallize at different temperatures, leading to a heterogeneous microstructure.

Chemoinformatic and Multivariate Statistical Analysis of Complex Glyceride Mixtures

Given the inherent complexity of "Glycerides, mixed coco alkyl and soya alkyl," chemoinformatic and multivariate statistical methods are indispensable for comprehensive analysis. nih.gov Techniques such as Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) are employed to reduce the dimensionality of large datasets generated from analytical instruments and to identify patterns and correlations within the data. pnas.orgrsc.org

When applied to the analysis of glyceride mixtures, these statistical tools can help to:

Differentiate between batches or suppliers based on subtle variations in their chemical composition. nih.gov

Identify the key chemical components that contribute most to the observed differences. pomics.com

Correlate chemical composition with physical properties.

For instance, data from techniques like ¹H NMR or mass spectrometry can be subjected to multivariate analysis to quantify the relative proportions of different fatty acids and glyceride species. nih.govrsc.org This allows for a detailed chemical profiling of the mixture.

Table 3: Illustrative Application of PCA in Glyceride Analysis

| Principal Component | % Variance Explained | Key Contributing Variables |

|---|---|---|

| PC1 | 65% | Saturated vs. Unsaturated Fatty Acid Ratio |

| PC2 | 20% | Mono-, Di-, and Triglyceride Content |

This table provides a hypothetical example of how PCA might be used to analyze the compositional variance in "Glycerides, mixed coco alkyl and soya alkyl".

By employing these advanced statistical methods, a more complete understanding of the composition and behavior of complex glyceride mixtures like "Glycerides, mixed coco alkyl and soya alkyl" can be achieved, which is crucial for quality control and product formulation. mdpi.comgoogle.com

Functional Mechanisms and Interfacial Phenomena of Glycerides, Mixed Coco Alkyl and Soya Alkyl

Surfactancy Principles and Interfacial Tension Reduction Mechanisms

The efficacy of mixed coco and soya alkyl glycerides as surfactants stems from their amphiphilic molecular structure. aocs.orgcosmileeurope.eu These molecules possess a hydrophilic glycerol (B35011) backbone and hydrophobic alkyl chains derived from coco and soya fatty acids. This dual nature drives them to accumulate at the interface between immiscible phases, such as oil and water, orienting themselves to minimize the thermodynamically unfavorable contact between the hydrophobic tails and the aqueous phase. aocs.orgshareok.org

This adsorption at the oil-water interface disrupts the cohesive energy at the surface, leading to a significant reduction in interfacial tension (IFT). preprints.orgrsc.org The presence of mono- and diglycerides, in particular, is crucial for this activity. mdpi.comresearchgate.net While pure triglycerides have a modest effect, the partial glycerides, with their free hydroxyl groups on the glycerol backbone, exhibit more pronounced surface activity. nih.gov The reduction in IFT lowers the energy required to create new interfacial area, which is a fundamental principle in the formation of emulsions. preprints.org Studies on similar glyceride systems have shown that they can lower the IFT between oil and water, with the extent of reduction depending on the concentration and the specific composition of the glyceride mixture. mdpi.comresearchgate.net For instance, the interfacial tension of vegetable oils against water, typically in the range of 23-26 mN/m, can be substantially lowered by the presence of mono- and diglycerides. researchgate.net

The process of IFT reduction by these glycerides is dynamic. Molecules diffuse from the bulk phase and adsorb at the interface, a process that can take time to reach equilibrium, sometimes over 60 minutes, as observed in systems containing soy protein and glycerides. tandfonline.comtandfonline.com The ultimate equilibrium IFT value is a key indicator of the surfactant's efficiency.

Emulsification Theories and Stability in Dispersed Systems

Glycerides, mixed coco and soya alkyl, are effective emulsifying agents, facilitating the dispersion of one immiscible liquid into another to form an emulsion. cosmileeurope.euocl-journal.org Their primary role is to stabilize the newly formed droplets against coalescence, the process where droplets merge, eventually leading to phase separation. wiley-vch.de

The formation of an emulsion involves breaking up the dispersed phase into small droplets, a process that requires energy. wiley-vch.de The mixed glycerides lower the required energy by reducing the IFT. preprints.org Once the droplets are formed, stabilization is achieved through several mechanisms, primarily steric hindrance.

As nonionic surfactants, these glycerides adsorb onto the surface of the oil droplets, with their hydrophobic alkyl chains anchored in the oil and their hydrophilic glycerol heads extending into the continuous aqueous phase. aocs.org These bulky head groups form a protective layer that physically prevents droplets from approaching each other closely enough to coalesce. aocs.org This steric repulsion is a dominant stabilization mechanism for nonionic surfactants and is less sensitive to the presence of electrolytes compared to ionic surfactants. wiley-vch.de The formation of a stable, viscoelastic interfacial film around the droplets is critical for long-term stability. researchgate.net The mixture of mono-, di-, and triglycerides can create a more complex and resilient interfacial layer than a single-component surfactant.

Under specific conditions, mixed glycerides can participate in the formation of thermodynamically stable, transparent or translucent systems known as microemulsions. shareok.orgacs.org Unlike conventional emulsions, which are kinetically stable, microemulsions form spontaneously when the IFT is reduced to ultra-low values. shareok.org The formation and type of microemulsion (oil-in-water, o/w, or water-in-oil, w/o) depend on factors such as the surfactant's properties (e.g., Hydrophile-Lipophile Balance or HLB), the nature of the oil, and the presence of co-surfactants. nih.gov For instance, PEG fatty acid glycerides with higher HLB values are more effective at forming microemulsions. nih.gov The composition of the glyceride mixture, with its varying chain lengths from coco and soya oils, influences its ability to solubilize the oil phase. acs.org

Table 1: Factors Influencing Microemulsion Formation with Glycerides

| Factor | Influence on Microemulsion Formation | Research Finding |

|---|---|---|

| Surfactant HLB | Higher HLB values of PEG fatty acid glycerides facilitate microemulsion formation. | Facilitates the stabilization of oil droplets in water. nih.gov |

| Oil Phase | Lower polarity oils and triglycerides with shorter or unsaturated fatty acid chains are more easily solubilized. | Triglycerides with long, saturated chains are more difficult to incorporate into microemulsions. acs.orgnih.gov |

| Co-surfactant | Shorter-chain alcohols as co-surfactants ease the formation of microemulsions. | A shorter chain length and fewer hydroxyl groups in the co-surfactant are beneficial. nih.gov |

| Additives | Sucrose can enhance the formation of oil-in-water (o/w) microemulsions. | Promotes the formation of the o/w phase while disrupting the w/o phase. acs.org |

This table is generated based on data from cited research articles.

In non-polar environments, these glycerides can also form reverse micelles (or inverted micelles), which are nanosized aggregates of water surrounded by a monolayer of surfactant molecules dispersed in a continuous oil phase. google.comftb.com.hrresearchgate.net The formation of reverse micelles is critical in applications like enhancing the solubility of hydrophilic substances in oil-based systems. google.com The stability and structure of these reverse micelles can be influenced by temperature and the presence of additives like ethylene (B1197577) glycol. nih.gov Mono- and diglycerides are particularly important for forming these structures. google.com

Mechanisms of Emulsion Formation and Stabilization

Rheological Modification and Viscosity Enhancement by Glyceride Incorporation

The incorporation of mixed coco and soya alkyl glycerides can significantly alter the rheological properties, or flow behavior, of a formulation. atamankimya.com A notable effect is the enhancement of viscosity. google.comtandfonline.com

The mechanism behind this viscosity increase often involves the crystalline nature of certain glyceride components, especially those with long, saturated fatty acid chains (like those found in hydrogenated oils). google.comtandfonline.com When dispersed in a liquid oil phase, these high-melting glycerides can form a network of fine crystals. This three-dimensional network structure immobilizes the liquid oil, leading to a substantial increase in viscosity and potentially forming a gel-like consistency. google.com The addition of glycerol monostearate (GMS) to ethylcellulose-based oleogels, for example, leads to higher storage modulus and yield stress. mdpi.com

A synergistic effect on viscosity has been observed when high-melting glycerides are combined with other materials like highly dispersed silica. google.com This combination can create a thixotropic system, which is thick at rest but becomes fluid upon stirring.

Table 2: Example of Viscosity Increase in Rape Oil with Glyceride and Silica Additives

| Test No. | Highly Disperse Silica (%) | Hardened Castor Oil (%) | Viscosity (mPa·s) at 20°C |

|---|---|---|---|

| a | 0 | 6.0 | 1300 |

| b | 6 | 0 | 3900 |

| c | 4.5 | 1.5 | 26500 |

| d | 3.9 | 2.1 | 28500 |

| e | 3.6 | 2.4 | 26000 |

| f | 3.0 | 3.0 | 22000 |

| g | 1.5 | 4.5 | 4400 |

This table is adapted from data presented in U.S. Patent 4,605,563, demonstrating the synergistic viscosity increase. google.com

Intermolecular Interactions with Diverse Amphiphilic Molecules and Polymeric Systems

In complex formulations, glycerides, mixed coco and soya alkyl, interact with other components like amphiphilic molecules (e.g., other surfactants, proteins) and polymers. ocl-journal.orgresearchgate.net These interactions can be synergistic, leading to improved performance. preprints.org

When used with other surfactants, such as proteins (e.g., soy protein, caseinates) or anionic surfactants, mixed glycerides can form more robust and stable interfacial films. tandfonline.comtandfonline.com The different molecular geometries can allow for more compact packing at the interface, enhancing the barrier against droplet coalescence. preprints.orgtandfonline.com For example, a specific ratio of soy protein to mono- and di-glycerides was found to produce the greatest reduction in interfacial tension and the most stable emulsions, suggesting a cooperative association at the interface. tandfonline.comtandfonline.com

Interactions with polymers are also significant. In topical formulations, polymers are often used as gelling agents or stabilizers. nih.gov Glycerides can interact with these polymers through mechanisms like hydrogen bonding. pharmaexcipients.comnih.gov These interactions can affect the polymer's conformation and its ability to structure the continuous phase, thereby influencing the formulation's rheology and stability. nih.gov For instance, in polymer-lipid solid dispersions, near-infrared spectroscopy has revealed hydrogen bonding between the drug, polymer, and glyceride carriers, which can enhance drug solubility and control its release. pharmaexcipients.comnih.gov The presence of phospholipids (B1166683) and hydrophobically modified polymers in emulsions can lead to complex rheological and tribological behaviors due to their combined adsorption and interaction. acs.org

Table of Compound Names

| Compound Name |

|---|

| Glycerides, mixed coco and soya alkyl |

| Einecs 279-986-1 |

| Mono- and di-glycerides |

| Triglycerides |

| Glycerol |

| Coco fatty acids |

| Soya fatty acids |

| PEG fatty acid glycerides |

| Sucrose |

| Ethylene glycol |

| Glycerol monostearate (GMS) |

| Highly dispersed silica |

| Hardened castor oil |

| Soy protein |

| Caseinates |

| Phospholipids |

| Hydrophobically modified polymers |

Research Applications and Technological Advancements Utilizing Glycerides, Mixed Coco Alkyl and Soya Alkyl

Applications in Food Science and Nutritional Technology

The functional properties of mixed coco and soya alkyl glycerides make them highly suitable for various applications in the food industry, where they are used to modify texture, improve stability, and create novel food structures.

Advanced Lipid Shortenings and Modified Fat Systems

Mixed glycerides from coconut and soya are instrumental in formulating advanced lipid shortenings and modified fat systems, particularly those with zero or low trans fats. The process of chemical interesterification of liquid oils like soybean oil with hard fats is a versatile method for producing fat bases with desirable characteristics for general-purpose shortenings. nih.gov These modified lipids are crucial in bakery and confectionery products. nih.gov

The functionality of shortenings is heavily dependent on their solid fat content (SFC) profile, which influences properties like creaming performance in baked goods. tamu.edu By blending different glycerides, the SFC can be tailored for specific applications. For instance, all-purpose emulsified shortenings often contain mono- and di-glycerides to improve performance in products like cakes and icings. tamu.edu Research has shown that liquid vegetable oils can successfully replace hydrogenated shortenings when combined with an appropriate emulsifier system, which can include mixed glycerides. tamu.edu

The creation of structured lipids through the modification of natural triacylglycerols allows for the development of fats with specific nutritional or functional properties. mdpi.com For example, interesterifying soybean oil with other fats can produce shortenings with physical properties that mimic those of traditional all-purpose baking shortenings. aocs.org

Table 1: Typical Solid Fat Content (SFC) Profiles for Various Shortening Systems

| Shortening Type | Typical SFC at 10°C (%) | Typical SFC at 21.1°C (%) | Typical SFC at 33.3°C (%) | Typical SFC at 40°C (%) |

|---|---|---|---|---|

| All-Purpose | 22-28 | 18-22 | 12-16 | 8-12 |

| Icing/Filling | 25-30 | 20-25 | 15-20 | 10-15 |

| Frying | 10-15 | 6-10 | 3-7 | 0-4 |

Source: Adapted from literature on shortening systems. tamu.edu

Development and Functionalization of Structured Lipids

Structured lipids (SLs) are novel fats created by modifying the fatty acid composition and distribution on the glycerol (B35011) backbone of natural triglycerides. mdpi.com This restructuring can be achieved through enzymatic processes like acidolysis, which involves the reaction between a triacylglycerol and a free fatty acid. mdpi.com Mixed glycerides from coconut and soya can serve as a base for creating SLs with tailored properties.

The synthesis of SLs allows for the incorporation of fatty acids with different chain lengths, such as medium-chain fatty acids (MCFAs) from coconut oil and long-chain fatty acids (LCFAs) from soybean oil, onto the same glycerol molecule. mdpi.com This can result in lipids with unique metabolic and physical characteristics. For instance, structured lipids containing both long-chain and medium- or short-chain fatty acids can be used in specialized nutritional products like human milk fat substitutes. iafns.org

Enzymatic interesterification is a key technology in the production of these functional lipids, offering a high degree of control over the final product structure. iafns.org Research has demonstrated the synthesis of structured lipids by reacting coconut oil triglycerides with free fatty acids from other vegetable oils. mattioli1885journals.com

Emulsifier Performance in Complex Food Matrix Systems

Glycerides, particularly mono- and diglycerides, are effective emulsifiers due to their amphiphilic nature, possessing both polar (hydroxyl groups) and non-polar (fatty acid chains) regions. britannica.comfirp-ula.org In complex food systems, they help to stabilize emulsions by reducing the interfacial tension between oil and water phases. This is crucial in products like shortenings, margarines, and baked goods. nih.govtamu.edu

The emulsifying properties of mixed coco and soya alkyl glycerides are beneficial in creating stable food structures. For example, in cake batters, they promote the dispersion of fat and air, leading to improved volume and texture in the final product. tamu.edu The combination of different glycerides can enhance emulsifier performance. Mixtures of mono- and diglycerides are often used to create stable emulsions in food and cosmetic applications. redalyc.org

The effectiveness of these glycerides as emulsifiers is also utilized in non-food applications, such as in the formulation of agrochemical compositions where they help to create stable oil-in-water emulsions. google.com

Oleogel Development and Textural Characterization

Oleogels are structured oil systems where a liquid oil is entrapped within a three-dimensional network of a gelling agent, transforming the liquid into a semi-solid. nih.gov This technology offers a promising way to create solid fat replacers with healthier fatty acid profiles.

Monoglycerides (B3428702) are known to be effective oleogelators. The combination of different gelators, such as various waxes and monoglycerides, can be used to modify the functional arrangement of molecules and enhance the gel network. Studies have investigated the use of glycerol monostearate (a type of monoglyceride) in combination with different waxes to structure vegetable oils. mdpi.comacs.org The interaction between the gelators can influence the thermal and mechanical properties, as well as the microstructure of the resulting oleogel. mdpi.comacs.org

The type of oil used also plays a significant role in the formation and properties of the oleogel. For instance, the degree of unsaturation in the fatty acids of the oil can affect the mechanical properties of the gel. mdpi.com

Materials Science and Polymer Chemistry Applications

Beyond the food industry, mixed coco and soya alkyl glycerides are valuable renewable resources in materials science, particularly in the synthesis of bio-based polymers.

Integration into Bio-based Polymers and Resins (e.g., Unsaturated Polyesters, Alkyd Resins)

Alkyd resins are a type of polyester (B1180765) modified with fatty acids, widely used in paints, varnishes, and coatings. wikipedia.org The fatty acid component, which can be derived from vegetable oils like soybean oil, imparts flexibility and drying properties to the resin. wikipedia.orgulprospector.com The production of alkyd resins often involves a transesterification reaction of a triglyceride oil with a polyol like glycerol to form mixed glycerides, which are then reacted with a dibasic acid. njit.edu

The use of glycerides from coconut and soya oils can influence the properties of the resulting alkyd resin. The fatty acid composition of these oils will affect the drying characteristics and final film properties of the coating. uoc.gr

Unsaturated polyester resins (UPRs) are another class of polymers where these mixed glycerides can be utilized. UPRs are formed from the reaction of diols with unsaturated and saturated acids. researchgate.net While typically synthesized from petrochemical-based monomers, there is growing interest in using bio-based components. The fatty acid chains from the mixed glycerides can be incorporated into the polyester backbone, introducing flexibility and other desirable properties.

The development of bio-based unsaturated polyesters from renewable resources like glycerol and fatty acids is an active area of research. mdpi.com These efforts aim to create more sustainable alternatives to conventional polymers.

Table 2: Components in the Synthesis of Modified Polyester Resins

| Component Type | Examples | Role in Polymer Structure |

|---|---|---|

| Polyols | Glycerol, Pentaerythritol, Ethylene (B1197577) Glycol | Forms the backbone of the polyester |

| Dibasic Acids/Anhydrides | Phthalic Anhydride, Isophthalic Acid | Links polyol units together |

| Modifying Fatty Acids | From Soybean Oil, Coconut Oil | Imparts flexibility and drying properties |

Source: Compiled from literature on alkyd and polyester resins. wikipedia.orgulprospector.comresearchgate.netmdpi.com

Development of Biolubricants and Biofuels

The quest for sustainable alternatives to petroleum-based products has propelled research into renewable resources like vegetable oils. Glycerides, mixed coco and soya alkyl, derived from coconut and soybean oils, are central to the development of biolubricants and biofuels.

Biolubricants:

Vegetable oils are inherently advantageous as lubricants due to their excellent lubricity, high viscosity index, and biodegradability. tandfonline.comresearchgate.net The mixed coco and soya alkyl glycerides offer a unique combination of fatty acid chains that can be tailored for specific lubricant applications. Coconut oil contributes short to medium-chain fatty acids, which can improve low-temperature properties, while soybean oil provides longer-chain and unsaturated fatty acids that enhance lubricity. scispace.comataman-chemicals.com

Research has focused on the chemical modification of these triglycerides through processes like transesterification and epoxidation to overcome challenges such as lower oxidative stability compared to mineral oils. researchgate.nettandfonline.com The esterification of fatty acids from these oils with polyols like trimethylolpropane (B17298) (TMP) can produce biolubricants with high flash points and low pour points, making them suitable for a range of operating conditions. tandfonline.comgrafiati.com

Biofuels:

Glycerides, mixed coco and soya alkyl, serve as a direct feedstock for the production of biodiesel. slideshare.net The process of transesterification converts these triglycerides into fatty acid alkyl esters, the primary component of biodiesel. slideshare.netnewsciencepubl.com This reaction involves reacting the glycerides with an alcohol, typically methanol (B129727), in the presence of a catalyst. The resulting biodiesel from mixed coco and soya feedstocks is a renewable and biodegradable fuel with lower emissions compared to conventional diesel. slideshare.net

The fatty acid profile of the feedstock is a critical determinant of the final fuel properties. The blend of coco and soya glycerides allows for the optimization of properties such as cetane number and cold flow characteristics.

Table 1: Typical Fatty Acid Composition of Coconut and Soybean Oils

| Fatty Acid | Coconut Oil (%) | Soybean Oil (%) |

| Caprylic Acid (C8:0) | 5-10 | - |

| Capric Acid (C10:0) | 4-8 | - |

| Lauric Acid (C12:0) | 45-53 | <0.5 |

| Myristic Acid (C14:0) | 16-21 | <0.5 |

| Palmitic Acid (C16:0) | 7-10 | 7-14 |

| Stearic Acid (C18:0) | 2-4 | 1-5.5 |

| Oleic Acid (C18:1) | 5-8 | 17-30 |

| Linoleic Acid (C18:2) | 1-3 | 48-59 |

| Linolenic Acid (C18:3) | <0.5 | 4.5-11 |

Note: The exact composition can vary depending on the specific crop variety and processing methods.

Surface Coatings and Additives Research

The unique chemical structure of glycerides, mixed coco and soya alkyl, makes them a subject of interest in the field of surface coatings and as performance-enhancing additives.

Surface Coatings:

Research has demonstrated the potential of using triglycerides from vegetable oils to impart hydrophobicity to surfaces. researchgate.net When applied to cellulosic materials like cotton, the glycerides can be cured to form a crosslinked network, creating a water-repellent surface. researchgate.net The unsaturated fatty acids from the soya component are particularly beneficial for this crosslinking process. researchgate.net This offers a green alternative to conventional fluorocarbon-based water-repellent treatments.

Additives:

In the polymer industry, derivatives of vegetable oils are utilized as plastic additives. scispace.comresearchgate.net The glycerides can be chemically modified to produce epoxides and polyols, which can then be incorporated into polymer matrices like polyamides and polyurethanes. scispace.comresearchgate.net These bio-based additives can improve the flexibility and impact resistance of the final polymer product. Furthermore, their inherent lubricating properties can be beneficial in polymer processing.

Role in the Evolution of the Oleochemical Industry

The oleochemical industry, which focuses on chemicals derived from fats and oils, has been significantly shaped by the availability and versatility of feedstocks like coconut and soybean oils. scispace.comataman-chemicals.com Glycerides, mixed coco and soya alkyl, represent a tailored feedstock that leverages the distinct properties of both oils.

Historically, the industry relied on these natural oils for the production of basic oleochemicals such as fatty acids, fatty alcohols, and glycerol through processes like hydrolysis and transesterification. scispace.comarabjchem.org These primary oleochemicals are the building blocks for a vast array of products.

Fatty Acids: The mixed fatty acid profile from coco and soya glycerides is used in the manufacturing of soaps, detergents, and metallic soaps. arabjchem.org

Fatty Alcohols: These are key components in the production of surfactants used in personal care products and detergents. scispace.com The C12-C14 chain lengths from the coconut oil fraction are particularly sought after for these applications. ataman-chemicals.com

Methyl Esters: Produced via transesterification, these are not only used as biodiesel but also serve as intermediates for other derivatives, including fatty alcohol sulfates and alkanolamides. researchgate.net

The evolution of the oleochemical industry is marked by a shift towards more sustainable and environmentally friendly products. arabjchem.orgresearchgate.net Glycerides from renewable sources like coconut and soy are at the forefront of this transition, offering a reduced carbon footprint compared to their petrochemical counterparts. researchgate.net

Emerging Research Areas for Glycerides, Mixed Coco Alkyl and Soya Alkyl

The future of glycerides, mixed coco and soya alkyl, lies in the development of high-value, bio-based products and the exploration of novel chemical modifications.

Green Surfactants:

There is a growing demand for "green" surfactants that are biodegradable and have low toxicity. nih.govacs.org Research is focused on developing novel surfactants from vegetable oils. Alkyl polyglycosides (APGs), for instance, are nonionic surfactants synthesized from fatty alcohols (derivable from coco and soya glycerides) and glucose. researchgate.net These surfactants are known for their mildness and excellent environmental profile, making them ideal for use in personal care and household cleaning products. acs.orgresearchgate.net

Bio-based Polymers and Composites:

While oleochemicals have been used as additives, an emerging area of research is their use as primary monomers for the synthesis of new bio-based polymers. researchgate.net The functional groups within the triglyceride structure, such as the double bonds in the unsaturated fatty acids from soy, can be exploited for polymerization reactions. This could lead to the development of novel biodegradable plastics and composites with a wide range of properties and applications.

Advanced Chemical Modifications:

Researchers are continuously exploring new ways to modify the structure of triglycerides to enhance their functionality. This includes enzymatic modifications, which can offer higher selectivity and milder reaction conditions compared to conventional chemical methods. The goal is to create tailored molecules with specific properties for high-performance applications, such as specialized lubricants, hydraulic fluids, and phase change materials.

Environmental Dynamics and Biodegradation Studies of Glycerides, Mixed Coco Alkyl and Soya Alkyl

Biodegradation Pathways and Mechanisms in Aquatic and Terrestrial Environments

Glycerides, which include the mixed coco and soya alkyl variety, are generally recognized for their susceptibility to biodegradation. europa.euoecd.org The fundamental structure of these compounds, being esters of glycerol (B35011) and fatty acids, makes them accessible to microbial enzymatic action. europa.euoecd.org The primary mechanism of biodegradation is the enzymatic hydrolysis of the ester bonds, which releases glycerol and the constituent fatty acids. These breakdown products are common in nature and are readily assimilated by a wide range of microorganisms, which then utilize them as carbon and energy sources in their metabolic processes. scispace.com

Aerobic Biodegradation Characteristics and Kinetics

Under aerobic conditions, glycerides are typically readily biodegradable. europa.eu The presence of oxygen allows for the complete mineralization of the fatty acids and glycerol to carbon dioxide and water through pathways such as beta-oxidation and the citric acid cycle. Studies on analogous glycerides indicate a high rate of degradation in aerobic environments.

Table 1: Aerobic Biodegradation of Glycerides

| Test Type | Duration | Degradation | Result |

|---|---|---|---|

| Ready Biodegradability | 28 days | > 60% | Readily biodegradable |

Data based on representative glycerides.

The kinetics of aerobic biodegradation are influenced by several factors, including temperature, pH, and the availability of nutrients. The rate of degradation generally increases with temperature, up to an optimal point for microbial activity.

Anaerobic Biodegradation Studies and Microbial Activity

In anaerobic environments, such as deep sediments and some wastewater treatment stages, the biodegradation of glycerides also proceeds, although typically at a slower rate than in aerobic conditions. canada.ca The process involves a different set of microbial consortia that utilize alternative electron acceptors, such as nitrate, sulfate, or carbon dioxide. The ultimate products of anaerobic biodegradation are typically methane (B114726) and carbon dioxide, along with water and microbial biomass. google.comgoogle.com The initial hydrolysis of the ester linkages remains a key step in the anaerobic degradation pathway.

Environmental Fate and Transport Modeling of Glyceride Compounds

The environmental fate and transport of glycerides like the mixed coco and soya alkyl variant are largely governed by their physicochemical properties. With high log Koc values (logarithm of the organic carbon-water (B12546825) partition coefficient), typically greater than 3, these substances have a strong tendency to adsorb to organic matter in soil and sediment. europa.eu This characteristic limits their mobility in the aqueous phase and suggests that soil and sediment are the primary environmental compartments where they will be found. europa.eu

Transport modeling indicates that due to their low water solubility and high adsorption potential, the movement of these glycerides through the soil column towards groundwater is limited. acs.org Similarly, in aquatic systems, they are expected to partition from the water column to the sediment. Volatilization is not considered a significant transport pathway due to their low vapor pressure. oecd.org

Persistence and Degradation Kinetics in Diverse Environmental Compartments

The persistence of glycerides in the environment is generally low due to their ready biodegradability. europa.eu In aerobic environments like surface water and topsoil, degradation is expected to be rapid. europa.eu While hydrolysis is a potential degradation pathway, it is considered to be slow compared to biodegradation. europa.eu

Table 2: Environmental Persistence of Glycerides

| Compartment | Persistence | Primary Degradation Pathway |

|---|---|---|

| Water | Low | Aerobic Biodegradation |

| Soil | Low | Aerobic Biodegradation |

| Sediment (Aerobic) | Low | Aerobic Biodegradation |

The degradation kinetics can be influenced by environmental conditions. For instance, in colder climates or in deeper, anoxic sediments, the rate of degradation will be slower, leading to a longer half-life.

Bioaccumulation Potential Assessments and Environmental Cycling

Bioaccumulation assessments for glycerides consistently indicate a low potential for these substances to accumulate in living organisms. europa.euoecd.orgepa.govwtocenter.org.tw Although they are lipophilic, the rapid metabolism of glycerides by many organisms prevents their concentration up the food chain. Organisms readily break down ingested glycerides into fatty acids and glycerol, which are then used for energy or incorporated into the organism's own lipids. oecd.org

The environmental cycling of glycerides, mixed coco and soya alkyl, is therefore characterized by their introduction into the environment, followed by partitioning to soil and sediment, and subsequent biodegradation by microbial communities. This cycle prevents long-term persistence and significant bioaccumulation.

Future Directions and Advanced Research Challenges for Glycerides, Mixed Coco Alkyl and Soya Alkyl

Sustainable Production and Green Chemistry Principles in Glyceride Synthesis

The synthesis of glycerides is undergoing a significant transformation, guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. A primary focus is the utilization of renewable feedstocks, such as vegetable oils from sources like palm, coconut, and soybean, as the foundation for producing oleochemicals like fatty acids, fatty alcohols, and glycerol (B35011), which are the building blocks of mixed glycerides. scispace.com The production of these glycerides often involves processes like transesterification, hydrolysis, and saponification. rjpn.org

Green chemistry principles are being actively applied to optimize these synthetic routes. Key considerations include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. uem.brbridgew.edu For instance, in saponification, careful control of reactants like sodium hydroxide (B78521) can ensure they are fully incorporated into the final product, achieving a high atom economy and minimizing waste. uem.br The use of glycerol, a major byproduct of biodiesel production, as a green solvent for organic synthesis is another significant advancement. core.ac.ukresearchgate.net Its properties, such as being biodegradable, non-toxic, and having a high boiling point, make it an attractive alternative to conventional volatile organic solvents. core.ac.uk

The development of novel, more efficient catalysts is also a critical area of research. While traditional synthesis might use catalysts that are difficult to recycle and can cause corrosion, research is shifting towards heterogeneous solid acid catalysts and enzymatic processes. acs.orgresearchgate.net These alternatives offer easier separation from the product, potential for reuse, and often lead to higher selectivity and reduced waste. researchgate.net

Table 1: Application of Green Chemistry Principles in Glyceride Synthesis

| Green Chemistry Principle | Application in Glyceride Synthesis | Reference |

|---|---|---|

| Waste Prevention | Utilizing byproducts like crude glycerol from biodiesel production as a solvent. | researchgate.net |

| Atom Economy | Controlling stoichiometry in saponification to ensure all reagents are incorporated into the product. | uem.br |

| Less Hazardous Synthesis | Replacing corrosive homogeneous catalysts with recyclable solid acid or enzymatic catalysts. | acs.orgresearchgate.net |

| Use of Renewable Feedstocks | Employing vegetable oils (palm, coconut, soya) as primary raw materials. | scispace.comgoogle.com |

| Safer Solvents & Auxiliaries | Using glycerol as a biodegradable and non-toxic reaction medium. | core.ac.uk |

Advanced Functionalization and Derivatization Strategies for Novel Properties

The inherent structure of glycerides, with their glycerol backbone and fatty acid chains, provides a versatile platform for chemical modification to create molecules with tailored properties. Functionalization and derivatization strategies are key to expanding the applications of mixed coco and soya alkyl glycerides beyond their basic forms.

One major area of development is in the synthesis of advanced surfactants. By modifying the glyceride structure, for example through esterification or ethoxylation, it's possible to create surfactants with specific hydrophilic-lipophilic balances (HLB), making them suitable for a wide range of applications, from personal care products to industrial cleaners. neutronco.comscribd.com For instance, the derivatization of alkyl polyglycosides, which are related carbohydrate-based surfactants, is being explored to modify their wetting, foaming, and cleansing abilities. neutronco.comscribd.com

Another avenue of research is the creation of glyceride derivatives with enhanced biological activity. For example, monoglycerides (B3428702) have been shown to possess antimicrobial and antiviral properties. nih.gov By carefully selecting the fatty acid chains (such as those from coco and soya) and the degree of esterification, it may be possible to design glyceride derivatives with targeted activity against specific pathogens.

The development of structured lipids, where the fatty acids on the glycerol backbone are arranged in a specific manner, is also a promising field. This can lead to glycerides with unique physical properties, such as melting profiles and textures, which are highly desirable in the food industry. researchgate.net

Table 2: Examples of Glyceride Functionalization and Resulting Properties

| Functionalization Strategy | Resulting Derivative | Novel Property/Application | Reference |

|---|---|---|---|

| Ethoxylation | PEGylated Alkyl Glycerides | Emulsifiers, skin-conditioning agents | researchgate.netcir-safety.org |

| Sulfation | Cocomonoglyceride Sulfate | Mild anionic surfactant with good skin compatibility | scispace.com |

| Esterification with other functional groups | Amino acid glyceride conjugates | Potential antimicrobial activity | scribd.com |

Integration with Nanotechnology and Smart Materials Development

The unique properties of glycerides make them excellent candidates for integration into nanotechnology and the development of smart materials. Their biocompatibility and ability to self-assemble into various structures are particularly advantageous in biomedical and pharmaceutical applications.

In the realm of drug delivery, lipids and glycerides are key components of various nanoparticle systems, such as liposomes and solid lipid nanoparticles (SLNs). nih.govnih.gov These nanocarriers can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery to specific sites in the body. The use of mixed coco and soya alkyl glycerides could offer a way to fine-tune the release characteristics and stability of these delivery systems.

Nanotechnology is also being applied to create advanced food packaging materials. Nanocomposites, where nanoparticles are embedded within a polymer matrix, can exhibit improved mechanical strength and barrier properties against gases and moisture, thereby extending the shelf life of food products. mdpi.com Edible coatings based on lipids are also being developed to protect food surfaces. mdpi.com

Furthermore, the concept of "smart materials" that respond to external stimuli is an exciting area of research. frontiersin.orginndromeda.es For instance, lipid-based materials can be designed to release an encapsulated substance in response to changes in temperature, pH, or the presence of specific enzymes. This could lead to the development of "intelligent" packaging that indicates food spoilage or targeted drug delivery systems that release their payload only when they reach a diseased tissue with a specific biochemical signature. frontiersin.org

Computational Modeling and Simulation for Predictive Glyceride Research

Computational modeling and simulation are becoming indispensable tools for accelerating research and development in the field of glycerides. These methods allow scientists to predict the physical and chemical properties of glycerides and their behavior in complex systems, reducing the need for time-consuming and expensive laboratory experiments.

Molecular dynamics (MD) simulations, for example, can provide detailed insights into the structure and dynamics of glyceride-based formulations at the atomic level. researchgate.net This is particularly useful for understanding how mixed glycerides will behave in emulsions, microemulsions, and other lipid-based systems. researchgate.net Such simulations can help in the rational design of formulations with desired stability and performance characteristics.

Quantum chemical models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), are being used to predict the solubility of various compounds, including drugs, in lipid-based excipients like glycerides. nih.gov This predictive capability is highly valuable in the early stages of pharmaceutical development for screening and selecting appropriate formulation components. nih.gov